

Thonzylamine Hydrochloride: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: Thonzylamine Hydrochloride

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This technical guide provides an in-depth overview of the solubility characteristics of **thonzylamine hydrochloride**, a first-generation antihistamine. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents key molecular and procedural pathways through detailed diagrams.

Physicochemical Properties of Thonzylamine Hydrochloride

Thonzylamine hydrochloride is the salt form of thonzylamine, an ethylenediamine derivative. It presents as a white crystalline powder with a faint odor. The hydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound.

Solubility Profile

The solubility of **thonzylamine hydrochloride** has been characterized in several common pharmaceutical solvents. The data, compiled from various sources, is presented in Table 1. The compound exhibits high solubility in aqueous and polar protic solvents, and limited solubility in non-polar organic solvents.

Table 1: Solubility of **Thonzylamine Hydrochloride** in Various Solvents

Solvent	Solubility Description	Quantitative Data (g/mL)
Water	Very Soluble / Freely Soluble	1:1[1][2]
Alcohol (Ethanol)	Freely Soluble	1:6[1][2]
Chloroform	Freely Soluble	1:4[1][2]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	Not specified
Ether	Practically Insoluble	Not specified
Benzene	Practically Insoluble	Not specified

Note: The ratio (e.g., 1:1) indicates 1 gram of solute in the specified volume (mL) of the solvent.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] It is considered the gold standard for its reliability. [4] The following is a detailed methodology representative of how the solubility of **thonzylamine hydrochloride** can be determined.

3.1 Materials and Equipment

- **Thonzylamine Hydrochloride API**
- Solvent of interest (e.g., purified water, ethanol)
- Volumetric flasks
- Analytical balance
- Mechanical shaker or orbital agitator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- pH meter (for aqueous solutions)

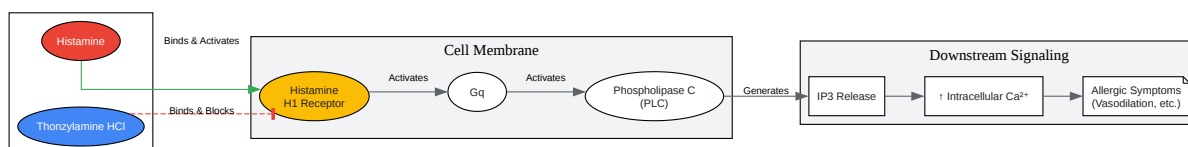
3.2 Procedure

- Preparation of Solvent: Prepare the desired solvent. If using a buffer, accurately prepare and record the final pH.
- Addition of Excess Solute: Add an excess amount of **thonzylamine hydrochloride** to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[\[5\]](#)
- Equilibration: Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[\[6\]](#)
- Phase Separation: After equilibration, allow the flasks to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot and filter it using a syringe filter or centrifuge the sample at high speed.[\[3\]](#) This step must be performed carefully to avoid including any solid particles.
- Sample Preparation for Analysis: Immediately after filtration or centrifugation, dilute the clear, saturated solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
- Quantification: Analyze the concentration of **thonzylamine hydrochloride** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the API is used for quantification.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[\[3\]](#)

Visualizations

4.1 Mechanism of Action: Histamine H1 Receptor Antagonism

Thonzylamine acts as a competitive antagonist at the histamine H1 receptor.[7][8] By blocking the binding of histamine to this G-protein coupled receptor, it inhibits the downstream signaling cascade that leads to allergic symptoms.[9][10]

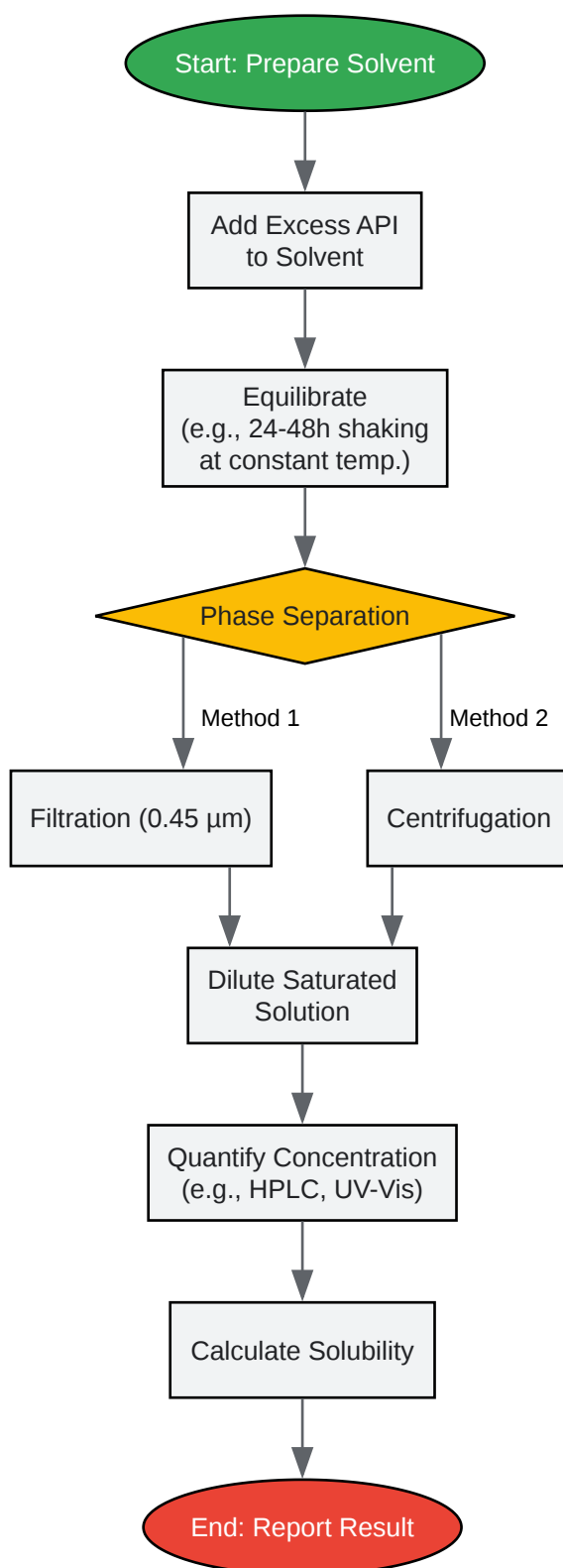


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Caption: Mechanism of action of Thonzylamine HCl at the H1 receptor.

4.2 Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining equilibrium solubility.



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